Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Typically, a polar solvent such as dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems and in-line monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole rings.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes, leading to the disruption of fungal cell wall synthesis and ultimately causing cell death. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound, which lacks the ethyl and isopropyl groups.
1,2,4-Triazole: A structural isomer with different nitrogen atom positions.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 3-propan-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-9-10-11(7)6(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
ICMAOIIEPLSQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=NN1C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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